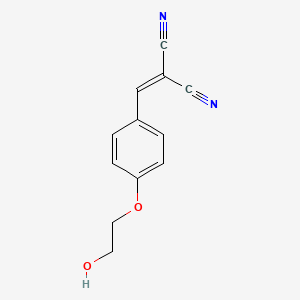
p-(2-Hydroxyethoxy)benzylideneMalononitrile
Cat. No. B8753927
M. Wt: 214.22 g/mol
InChI Key: UCHMISGKNVVIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109218B2
Procedure details


428.4 g (2.0 mol) of 2-[4-(2-hydroxyethoxy)-benzylidene]malononitrile, 108.4 g (1.05 mol) of 2-cyanothioacetamide and 244.1 g (1.0 mol) of 4-chloromethyl-2-(4-chlorophenyl)-1,3-thiazole are suspended in 3.4 liters of methanol and 556.1 g (3.0 mol) of tributylamine are added over a period of 60 minutes. The mixture is subsequently stirred for 20 hours at room temperature and the product is filtered off. After drying in vacuo, the crude product (360.8 g, crude yield: 70% of theory) is suspended in 3 liters of dichloromethane and stirred for 2 hours at 35° C. The product is filtered off and dried in a high vacuum. The crystals, which are now white, can be purified further by recrystallization from tetrahydrofuran/water (1:1).
Quantity
428.4 g
Type
reactant
Reaction Step One


Quantity
244.1 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:16]=[CH:15][C:8]([CH:9]=[C:10]([C:13]#[N:14])[C:11]#[N:12])=[CH:7][CH:6]=1.[C:17]([CH2:19][C:20]([NH2:22])=[S:21])#[N:18].Cl[CH2:24][C:25]1[N:26]=[C:27]([C:30]2[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=2)[S:28][CH:29]=1.C(N(CCCC)CCCC)CCC>CO>[NH2:12][C:11]1[C:10]([C:13]#[N:14])=[C:9]([C:8]2[CH:15]=[CH:16][C:5]([O:4][CH2:3][CH2:2][OH:1])=[CH:6][CH:7]=2)[C:19]([C:17]#[N:18])=[C:20]([S:21][CH2:24][C:25]2[N:26]=[C:27]([C:30]3[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=3)[S:28][CH:29]=2)[N:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
428.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCOC1=CC=C(C=C(C#N)C#N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
108.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=S)N
|
Step Three
|
Name
|
|
|
Quantity
|
244.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
556.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Step Five
|
Name
|
|
|
Quantity
|
3.4 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is subsequently stirred for 20 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours at 35° C
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be purified further by recrystallization from tetrahydrofuran/water (1:1)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=C(C(=C1C#N)C1=CC=C(C=C1)OCCO)C#N)SCC=1N=C(SC1)C1=CC=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
